Cas no 31066-05-4 (4-(Benzyloxy)benzimidamide)

4-(Benzyloxy)benzimidamide is a benzimidamide derivative characterized by the presence of a benzyloxy substituent on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its utility as a versatile intermediate. The benzimidamide functional group enables its use in the preparation of heterocyclic compounds, such as imidazoles and triazines, which are valuable in pharmaceutical research. The benzyloxy moiety enhances solubility and reactivity in certain synthetic pathways. Its well-defined structure and stability under controlled conditions make it suitable for applications in ligand design and catalyst development. Proper handling and storage are recommended to maintain its integrity.
4-(Benzyloxy)benzimidamide structure
4-(Benzyloxy)benzimidamide structure
Product name:4-(Benzyloxy)benzimidamide
CAS No:31066-05-4
MF:C14H14N2O
MW:226.273763179779
MDL:MFCD07374340
CID:1084079
PubChem ID:9837459

4-(Benzyloxy)benzimidamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzyloxy)benzimidamide
    • 4-phenylmethoxybenzenecarboximidamide
    • 4-(benzyloxy)benzamidine
    • 4-Benzyloxybenzamidine
    • 4-BENZYLOXY-BENZAMIDINE
    • 4-benzyloxyphenylamidine
    • AB39228
    • CHEMBL2418040
    • CTK1G8104
    • SureCN6629683
    • GTNUPEIKYOGSTM-UHFFFAOYSA-N
    • 4-(Phenylmethoxy)benzenecarboximidamide
    • SB36513
    • DA-07073
    • 4-benzoxybenzamidine
    • 31066-05-4
    • CS-0450850
    • 4-(BENZYLOXY)BENZENECARBOXIMIDAMIDE
    • DTXSID90431586
    • AKOS000190188
    • SCHEMBL6629683
    • MDL: MFCD07374340
    • Inchi: InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)
    • InChI Key: GTNUPEIKYOGSTM-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N

Computed Properties

  • Exact Mass: 226.11072
  • Monoisotopic Mass: 226.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • PSA: 59.1

4-(Benzyloxy)benzimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521517-500mg
4-(Phenylmethoxy)benzenecarboximidamide
31066-05-4 98%
500mg
¥5817.00 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0096-5g
4-Benzyloxy-benzamidine
31066-05-4 96%
5g
¥30778.67 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0096-1g
4-Benzyloxy-benzamidine
31066-05-4 96%
1g
7462.77CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0096-1g
4-Benzyloxy-benzamidine
31066-05-4 96%
1g
¥7694.67 2025-01-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521517-1g
4-(Phenylmethoxy)benzenecarboximidamide
31066-05-4 98%
1g
¥8954.00 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0096-500mg
4-Benzyloxy-benzamidine
31066-05-4 96%
500mg
4155.41CNY 2021-05-07
eNovation Chemicals LLC
Y1294760-1g
4-Benzyloxy-benzamidine
31066-05-4 95%
1g
$1010 2023-05-18
eNovation Chemicals LLC
Y1294760-500mg
4-Benzyloxy-benzamidine
31066-05-4 95%
500mg
$590 2023-05-18
eNovation Chemicals LLC
Y1294760-5g
4-Benzyloxy-benzamidine
31066-05-4 95%
5g
$4045 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0096-5g
4-Benzyloxy-benzamidine
31066-05-4 96%
5g
29851.09CNY 2021-05-07

Additional information on 4-(Benzyloxy)benzimidamide

4-(Benzyloxy)benzimidamide: A Comprehensive Overview

4-(Benzyloxy)benzimidamide (CAS No. 31066-05-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure combining a benzimidamide core with a benzyloxy substituent, has garnered attention due to its potential applications in drug development and advanced materials. In this article, we delve into the properties, synthesis, applications, and recent research findings related to 4-(Benzyloxy)benzimidamide.

The chemical structure of 4-(Benzyloxy)benzimidamide consists of a benzene ring fused with an imidamide group, with a benzyloxy substituent attached at the 4-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The benzyloxy group introduces electron-donating effects, which can influence the reactivity and stability of the compound. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of drugs derived from this compound.

One of the most notable aspects of 4-(Benzyloxy)benzimidamide is its role as an intermediate in the synthesis of bioactive molecules. Researchers have exploited its reactivity to develop compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-(Benzyloxy)benzimidamide exhibit selective inhibition against certain enzymes involved in inflammatory pathways. These findings underscore the compound's potential as a lead molecule in drug discovery.

In addition to its pharmacological applications, 4-(Benzyloxy)benzimidamide has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). A recent investigation in *Chemistry of Materials* reported that incorporating 4-(Benzyloxy)benzimidamide into MOFs enhances their gas adsorption capabilities, making them promising candidates for industrial gas separation processes.

The synthesis of 4-(Benzyloxy)benzimidamide typically involves multi-step reactions starting from readily available starting materials such as benzene derivatives and amides. Key steps include nucleophilic substitution and cyclization reactions, which are often optimized to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to streamline the production process, reducing reaction times while maintaining product quality.

From an environmental perspective, researchers have explored the biodegradability and eco-friendliness of 4-(Benzyloxy)benzimidamide and its derivatives. Studies indicate that under specific conditions, these compounds can undergo enzymatic degradation, minimizing their environmental footprint. This aspect is particularly important as industries increasingly prioritize sustainable chemistry practices.

Looking ahead, ongoing research into 4-(Benzyloxy)benzimidamide focuses on expanding its applications in nanotechnology and green chemistry. For example, scientists are investigating its use as a precursor for synthesizing nanoparticles with tailored optical and magnetic properties. Such advancements could pave the way for innovative applications in diagnostics and therapy.

In conclusion, 4-(Benzyloxy)benzimidamide (CAS No. 31066-05-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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(CAS:31066-05-4)4-(Benzyloxy)benzimidamide
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